molecular formula C9H17NO B13213532 1-Amino-3-cyclohexylpropan-2-one

1-Amino-3-cyclohexylpropan-2-one

Cat. No.: B13213532
M. Wt: 155.24 g/mol
InChI Key: QTKZRYJMNDILAX-UHFFFAOYSA-N
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Description

1-Amino-3-cyclohexylpropan-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a cyclohexyl ring and a ketone group (-C=O) on the second carbon of the propan chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclohexylpropan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with a suitable alkylating agent, followed by oxidation to introduce the ketone group. Another method involves the reductive amination of cyclohexanone with an appropriate amine source.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes or the use of high-pressure reactors to facilitate the necessary chemical transformations. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-cyclohexylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

1-Amino-3-cyclohexylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-amino-3-cyclohexylpropan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence biological pathways and processes, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

    Cyclohexylamine: Lacks the ketone group, making it less reactive in certain chemical reactions.

    Cyclohexanone: Lacks the amino group, limiting its applications in biological systems.

    1-Hydroxy-2-amino-3-cyclohexylpropane: Contains a hydroxyl group instead of a ketone, leading to different chemical properties.

Uniqueness: 1-Amino-3-cyclohexylpropan-2-one is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-amino-3-cyclohexylpropan-2-one

InChI

InChI=1S/C9H17NO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7,10H2

InChI Key

QTKZRYJMNDILAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)CN

Origin of Product

United States

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